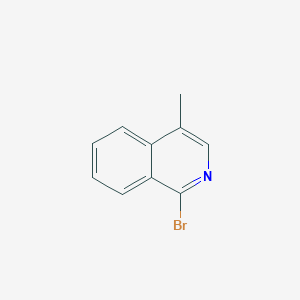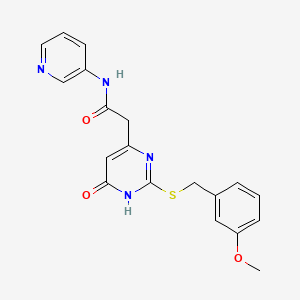![molecular formula C14H13N5OS B2815495 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2415526-79-1](/img/structure/B2815495.png)
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that features a unique fusion of thieno, pyridin, triazolo, and pyridazin rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions. One common approach includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Reacting with halogen derivatives to form substituted products.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) at 25°C with Mn(OTf)2 as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated derivatives.
Applications De Recherche Scientifique
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness
3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of thieno, pyridin, triazolo, and pyridazin rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-15-16-13-3-2-11(17-19(9)13)14(20)18-6-4-12-10(8-18)5-7-21-12/h2-3,5,7H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYRXYNIIQNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)
![2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2815414.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B2815419.png)



![5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2815425.png)
![4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B2815426.png)



